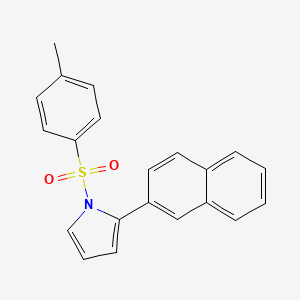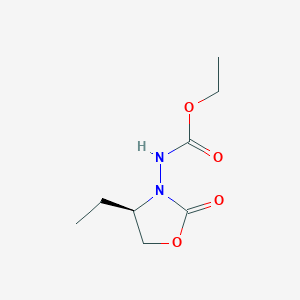
(R)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of an appropriate oxazolidinone derivative with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazolidinone derivatives.
科学的研究の応用
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
(S)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
®-Methyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: A similar compound with a methyl group instead of an ethyl group.
®-Ethyl (4-methyl-2-oxooxazolidin-3-yl)carbamate: A compound with a methyl group on the oxazolidinone ring.
Uniqueness
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is unique due to its specific chiral configuration and functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C8H14N2O4 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
ethyl N-[(4R)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-3-6-5-14-8(12)10(6)9-7(11)13-4-2/h6H,3-5H2,1-2H3,(H,9,11)/t6-/m1/s1 |
InChIキー |
KSEYGUQXOGWNIL-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@@H]1COC(=O)N1NC(=O)OCC |
正規SMILES |
CCC1COC(=O)N1NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


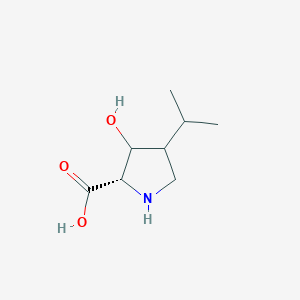
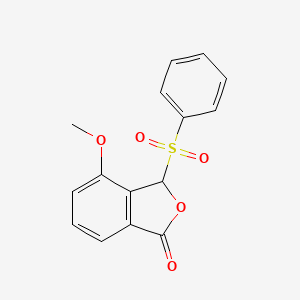

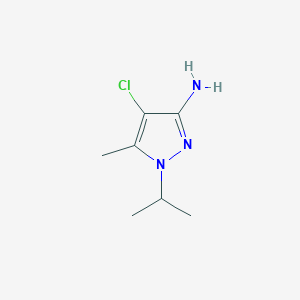
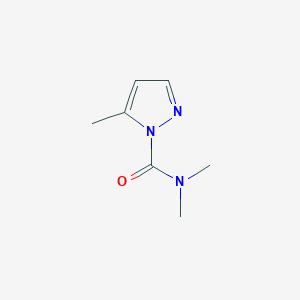
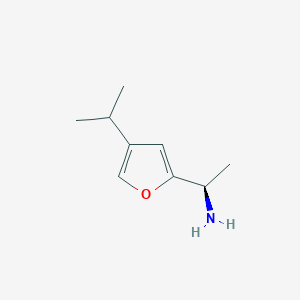

![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
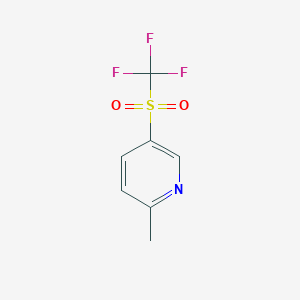
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
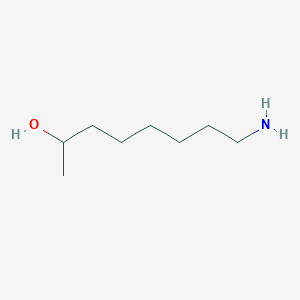
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
